molecular formula C24H28N4O3 B2983463 4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide CAS No. 1111520-01-4

4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No. B2983463
CAS RN: 1111520-01-4
M. Wt: 420.513
InChI Key: MHXUXNZLPCYIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality 4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its potential as an antibacterial agent. It has undergone thorough characterization and evaluation for antibacterial activity, showing promise in this field. The ability to inhibit bacterial growth makes it a candidate for further development into treatments for bacterial infections .

Antitubercular Properties

EN300-26617791 has shown strong antitubercular properties, making it a potential therapeutic agent against tuberculosis. This is particularly significant given the increasing resistance to existing antitubercular drugs .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, such as enoyl ACP reductase and DHFR enzymes. These enzymes are involved in bacterial fatty acid synthesis and folate metabolism, respectively, making EN300-26617791 a dual inhibitor with therapeutic potential .

Molecular Docking Studies

Molecular docking studies have been conducted to determine the potential mode of action of EN300-26617791. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites, suggesting a strong affinity for these enzymes .

ADMET Profile Analysis

The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile has been studied to predict its pharmacokinetic properties and safety profile. This is crucial for assessing its suitability as a drug candidate .

Skeletal Editing of Organic Molecules

EN300-26617791 has been associated with a method for the “skeletal editing” of organic molecules by nitrogen atom deletion. This innovative approach to molecular modification could have wide-ranging applications in synthetic chemistry and drug design .

Chemical Building Block

The compound serves as a building block in chemical synthesis. Its unique structure allows for the creation of various derivatives, which can be used in the development of new chemical entities with potential pharmaceutical applications .

Research Tool in Medicinal Chemistry

Due to its interesting biological activities and properties, EN300-26617791 can be used as a research tool in medicinal chemistry to explore new pathways and mechanisms of action for drug discovery .

properties

IUPAC Name

4-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-6-11-27-16(2)12-18(17(27)3)13-19(14-25)23(29)28-15-22(24(30)26(4)5)31-21-10-8-7-9-20(21)28/h7-10,12-13,22H,6,11,15H2,1-5H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXUXNZLPCYIRA-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CC(OC3=CC=CC=C32)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N2CC(OC3=CC=CC=C32)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.